molecular formula C18H26BN3 B4984267 NoName

NoName

Cat. No. B4984267
M. Wt: 295.2 g/mol
InChI Key: ZPYLFTFZMVXKKF-UHFFFAOYSA-N
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Description

NoName is a compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

NoName exerts its effects through a complex mechanism of action. It has been shown to modulate various signaling pathways in the body, including the NF-κB, MAPK, and PI3K/Akt pathways. NoName also activates various transcription factors, including Nrf2 and HIF-1α, which are involved in cellular stress response and inflammation.
Biochemical and Physiological Effects:
NoName has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cellular stress response. NoName has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

NoName has several advantages and limitations for lab experiments. One of the advantages of NoName is its ability to modulate multiple signaling pathways, making it a potential therapeutic agent for various diseases. However, the limitations of NoName include its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several potential future directions for NoName research. One area of interest is the development of novel formulations of NoName that improve its solubility and bioavailability. Another area of interest is the investigation of NoName's potential use in the treatment of various diseases, including cancer and diabetes. Additionally, further research is needed to understand the long-term effects of NoName on the body and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, NoName is a compound that has been studied extensively for its potential therapeutic applications. It exerts its effects through a complex mechanism of action and has several advantages and limitations for lab experiments. Further research is needed to optimize the synthesis method of NoName, investigate its potential use in the treatment of various diseases, and understand its long-term effects on the body.

Scientific Research Applications

NoName has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. NoName has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2,2-dibutyl-3,9-diaza-1-azonia-2-boranuidatricyclo[8.4.0.03,8]tetradeca-1(14),4,6,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BN3/c1-3-5-13-19(14-6-4-2)21-15-9-7-11-17(21)20-18-12-8-10-16-22(18)19/h7-12,15-16H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYLFTFZMVXKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C=CC=CC2=NC3=CC=CC=[N+]31)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.